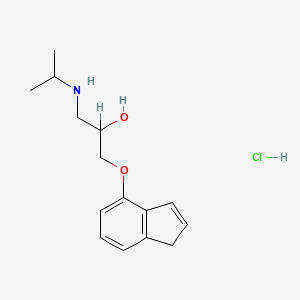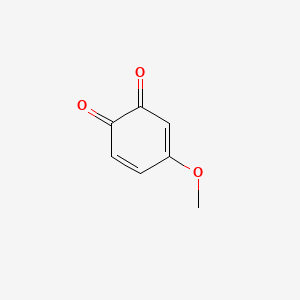
4-Methoxy-1,2-benzoquinone
説明
4-Methoxy-1,2-benzoquinone is a type of quinone, a class of compounds that are widely distributed in nature . Quinones are characterized by a saturated (C6) ring that contains two oxygen atoms that are bonded to carbonyls and have sufficient conjugation to show color . They are often found in a variety of plant families .
Synthesis Analysis
The synthesis of quinones like 4-Methoxy-1,2-benzoquinone often involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride, in the presence of an acidic catalyst . The triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions . These are then oxidized to the desired hydroxyquinone compounds .Molecular Structure Analysis
In its crystal structure, 2-methoxy-1,4-benzoquinone is networked into a planar hexagonal pattern by intermolecular dipole–dipole- and extensive C–H ⋯ O hydrogen bond interactions leading to a graphite-like layer packing motif .Chemical Reactions Analysis
Quinones undergo typical ketone and olefin reactions . A characteristic and important reaction of quinones is reduction to the corresponding arenediols . The reduction products of 1,4-quinones are called hydroquinones .Physical And Chemical Properties Analysis
Quinones display better dyeability, stability, brightness and fastness compared to other alternative natural dyes . They are safer for the environment than many synthetic counterparts .科学的研究の応用
Electrochemical Properties : A study demonstrated the electrochemical behavior of 4-Methoxy-1,2-benzoquinone in aqueous solutions, revealing its potential in electrochemical applications. It was observed that the compound undergoes reduction to hydroquinone and can decompose into different products depending on the pH levels (Bailey, Ritchie, & Hong-guang, 1988).
Cytotoxicity and Reactivity : Another study focused on the reactivity of 4-Methoxy-1,2-benzoquinone, particularly in relation to its cytotoxic properties. It was found to be reactive towards thiols such as cysteine and glutathione, suggesting its potential role in pharmaceutical applications, especially concerning malignant melanoma treatment (Land, Cooksey, & Riley, 1990).
Natural Product Synthesis : Research has also been conducted on the synthesis of naturally occurring benzoquinones using 4-Methoxy-1,2-benzoquinone derivatives. This research is significant for developing new pharmaceuticals and understanding natural product chemistry (Davis, Hurst, Jacob, & Moody, 2005).
Antithrombotic Properties : A derivative of 4-Methoxy-1,2-benzoquinone, 2-methoxy-5-methyl-1,4-benzoquinone, was found to inhibit platelet aggregation, making it a potential candidate for developing antithrombotic drugs (Lauer, Anke, & Hansske, 1991).
Radical Scavengers and Metal Ligands : The compound and its derivatives have been studied for their properties as radical scavengers and metal ligands, indicating their potential in biological and chemical processes (Gulaboski et al., 2013).
Battery Technology : In the field of material science, 4-Methoxy-1,2-benzoquinone derivatives have been explored as electrode materials in rechargeable lithium batteries, showing promising results in terms of capacity and stability (Yao et al., 2010).
作用機序
将来の方向性
Given the environmental and sustainability considerations, there is an increasing effort to substitute synthetic dyes with safer and more sustainable equivalents like quinones . Natural quinone dye compounds are ubiquitous and have a possibility of enhanced production . They also have simple and fast extraction, purification, and analysis processes, making them potential substitutes for their synthetic equivalents .
特性
IUPAC Name |
4-methoxycyclohexa-3,5-diene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQRJXIFGJGHTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220106 | |
| Record name | 4-Methoxy-1,2-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1,2-benzoquinone | |
CAS RN |
69818-23-1 | |
| Record name | 4-Methoxy-1,2-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069818231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-1,2-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-methoxy-1,2-benzoquinone interact with melanin, and what are the downstream effects?
A1: Research suggests that 4-methoxy-1,2-benzoquinone can form a complex with melanin. [] This complex appears to be the "active" species in reactions involving tyrosinase, an enzyme involved in melanin synthesis. [] Specifically, melanin seems to act as an electron conduit, accepting electrons from 4-methoxy-1,2-benzoquinone and transferring them to tyrosinase, thereby accelerating the oxygenation of 4-methoxy-1,2-benzoquinone. [] This process leads to the formation of 4-methoxy-1,2-benzoquinone. [] The efficiency of this electron transfer appears to depend on the type and oxidation state of the melanin. []
Q2: Can you explain the mechanism of the Diels-Alder reaction involving 4-methoxy-1,2-benzoquinone?
A2: Studies employing electron localization function (ELF) analysis and catastrophe theory have shed light on the mechanism of the Diels-Alder reaction between 4-methoxy-1,2-benzoquinone and methoxyethylene. [] The reaction proceeds through an asynchronous electronic flux. [] Initially, the oxygen atom (O1) of the carbonyl group in 4-methoxy-1,2-benzoquinone forms a bond with the carbon atom (C5) of methoxyethylene. [] This bond formation results from the nucleophilic attack of the electron-rich C5 carbon on the electrophilically activated O1 oxygen. [] Subsequently, the formation of the second bond between the oxygen atom (O4) of the other carbonyl group in 4-methoxy-1,2-benzoquinone and the remaining carbon atom (C6) of methoxyethylene occurs. [] This asynchronous bond formation and the observed regioselectivity can be explained by the local electrophilicity and nucleophilicity indices of the reacting molecules. []
Q3: Are there any computational chemistry studies on 4-methoxy-1,2-benzoquinone?
A3: Yes, computational methods like electron localization function (ELF) analysis and catastrophe theory have been employed to study the Diels-Alder reaction pathway of 4-methoxy-1,2-benzoquinone. [] These analyses provided insights into the energy profile of the reaction, identified the different structural stability domains throughout the reaction, and elucidated the asynchronous bond formation process. [] Additionally, conceptual density functional theory calculations provided information about the local electrophilicity and nucleophilicity indices, further explaining the observed regioselectivity in the reaction. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (2S)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate](/img/structure/B1203246.png)
![3-Amino-4,5-dihydroxy-6-[[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]amino]-6-oxohexanoic acid](/img/structure/B1203247.png)

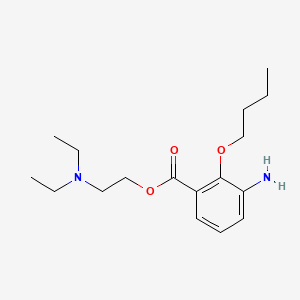

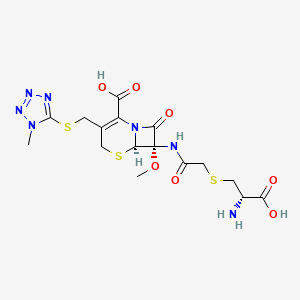
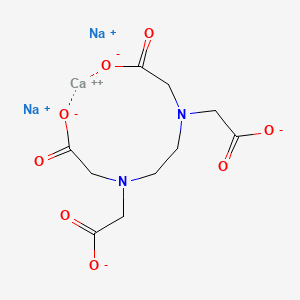

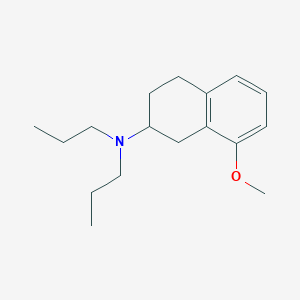

![2-[5-bromopentyl(methyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1203268.png)
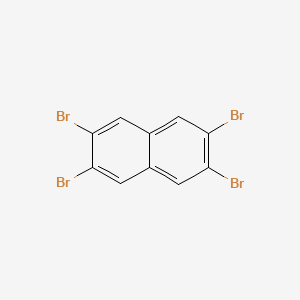
![3-[[2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1203270.png)
